1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentylcarbonyl group: This step typically involves the acylation of the piperidine ring using cyclopentanone and a suitable acylating agent such as an acid chloride or anhydride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies related to enzyme activity and protein interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(Cyclohexylcarbonyl)piperidine-2-carboxylic acid: This compound has a similar structure but with a cyclohexyl group instead of a cyclopentyl group, leading to different chemical and physical properties.
1-(Cyclopropylcarbonyl)piperidine-2-carboxylic acid: This compound has a cyclopropyl group, which affects its reactivity and stability compared to the cyclopentyl derivative.
1-(Cyclobutylcarbonyl)piperidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-5-1-2-6-9)13-8-4-3-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNIPDIWMSLFOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.